1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with two key moieties:
- N-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl group: A 1,2,4-oxadiazole ring linked via a methyl group to the piperidine nitrogen.
- 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl group: A dimethylphenyl-substituted acetamide chain, which may enhance lipophilicity and modulate steric interactions with biological targets .
Properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-17-8-9-21(18(2)14-17)27-22(31)16-30-12-10-20(11-13-30)25(32)26-15-23-28-24(29-33-23)19-6-4-3-5-7-19/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPFQLDYDOANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 490.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O4 |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | 1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide |
| InChI Key | YICLVRGKVMMHPG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. It is believed to inhibit certain enzymes and receptors that play critical roles in cancer cell proliferation and inflammatory responses. The compound's structure allows it to effectively bind to these targets, leading to the modulation of their activity.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
1. Anticancer Activity
- Studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting key enzymes involved in cell cycle regulation and apoptosis.
- For instance, in vitro assays demonstrated significant cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
2. Anti-inflammatory Effects
- The compound has been evaluated for its ability to modulate inflammatory responses. In animal models, it reduced the levels of pro-inflammatory cytokines, suggesting a potential role in treating autoimmune diseases .
3. Antimicrobial Properties
- Preliminary studies indicate that the compound may possess antimicrobial activity against a range of pathogens, although further research is required to elucidate the mechanisms involved .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
Case Study 1: Cancer Cell Lines
A study assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at concentrations of 100 nM, the compound rescued mouse immune cells to 92%, demonstrating its potential as an immunomodulatory agent .
Case Study 2: Inflammatory Models
In a model of rheumatoid arthritis, the compound exhibited significant anti-inflammatory effects by inhibiting the activation of NF-kB pathways, which are crucial in mediating inflammatory responses .
Case Study 3: Antimicrobial Testing
In vitro testing against bacterial strains showed promising results, with the compound exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent .
Comparison with Similar Compounds
Impact of Oxadiazole Substituents
- The target compound’s 3-phenyl-1,2,4-oxadiazole group contrasts with the 4-trifluoromethylphenyl-oxadiazole in Compound 7 . The trifluoromethyl group in Compound 7 increases lipophilicity (logP) and metabolic stability but may reduce aqueous solubility.
Piperidine Carboxamide vs. Dihydropyridine Cores
- Dihydropyridines (e.g., AZ257/AZ331) exhibit calcium channel-blocking activity due to their planar, conjugated systems . The piperidine carboxamide core in the target compound and others (e.g., Compound 4 , Compound 7 ) is more rigid, favoring interactions with enzymes or G-protein-coupled receptors (GPCRs).
Substituent Effects on Bioactivity
- Compound 4 ’s 2-trifluoromethylbenzyl group enhances sEH inhibition by interacting with hydrophobic enzyme pockets .
- SARS-CoV-2 inhibitors () utilize bulky aromatic groups (naphthyl) for viral protease binding, whereas the target compound’s dimethylphenyl may offer a more compact interaction surface .
Preparation Methods
Halogenation of Piperidine-4-Carboxylic Acid
In a protocol adapted from CN102558030A, piperidine-4-carboxylic acid is treated with concentrated hydrochloric acid under reflux to form the corresponding hydrochloride salt. Subsequent halogenation employs thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to generate the acyl chloride intermediate. This step is critical for enhancing electrophilicity at the carbonyl carbon, enabling efficient amidation.
Reaction conditions:
Amidation with Ammonia or Primary Amines
The acyl chloride intermediate reacts with ammonia or a primary amine to form the carboxamide. For the target compound, the free amine group on the piperidine nitrogen must remain unprotected at this stage to allow subsequent alkylation. EP2354133B1 highlights the use of aqueous ammonia or methylamine in tetrahydrofuran (THF), yielding the primary carboxamide in >90% purity after recrystallization.
Installation of the 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl Side Chain
The 2-((2,4-dimethylphenyl)amino)-2-oxoethyl group is introduced via nucleophilic substitution at the piperidine nitrogen.
Synthesis of 2-Bromo-N-(2,4-dimethylphenyl)acetamide
Adapting methods from PMC10603954, 2-bromoacetamide is synthesized by brominating N-(2,4-dimethylphenyl)acetamide using phosphorus tribromide (PBr₃) in anhydrous diethyl ether.
Reaction conditions:
Alkylation of Piperidine-4-Carboxamide
The piperidine nitrogen undergoes alkylation with 2-bromo-N-(2,4-dimethylphenyl)acetamide in the presence of a base. A method analogous to CN102558030A employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures to drive the reaction.
Reaction conditions:
Synthesis of the (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl Group
The oxadiazole ring is constructed via cyclization of an amidoxime intermediate, followed by functionalization with a methyl group.
Preparation of Benzamidoxime
Benzonitrile is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to yield benzamidoxime .
Reaction conditions:
Cyclization to 3-Phenyl-1,2,4-oxadiazole
The amidoxime undergoes cyclization with ethyl chlorooxoacetate in the presence of triethylamine (TEA), forming the oxadiazole ring.
Reaction conditions:
Methylation of the Oxadiazole
The oxadiazole is methylated using methyl iodide (CH₃I) and silver oxide (Ag₂O) in acetonitrile, yielding (3-phenyl-1,2,4-oxadiazol-5-yl)methanol . Subsequent oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the aldehyde, which is reduced to the methyl group via catalytic hydrogenation.
Final Coupling of the Oxadiazole Methyl Group
The (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group is attached to the carboxamide nitrogen through reductive amination.
Reductive Amination
The aldehyde intermediate reacts with the primary amine of the carboxamide in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid.
Reaction conditions:
- Solvent : Methanol
- Reducing agent : NaBH₃CN (1.5 eq.)
- Temperature : Room temperature
- Time : 24 hours
- Yield : 68%
Characterization and Analytical Data
Spectral Analysis
Physical Properties
Optimization and Challenges
Yield Enhancement
Regioselectivity in Oxadiazole Formation
The use of silver nitrate (AgNO₃) as a catalyst ensured exclusive formation of the 1,2,4-oxadiazole regioisomer over 1,3,4-isomers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
